molecular formula C56H68Cl4CuN16S4 B12103170 Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride

Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride

Cat. No.: B12103170
M. Wt: 1298.9 g/mol
InChI Key: KDXHLJMVLXJXCW-UHFFFAOYSA-J
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Description

This copper complex features a highly intricate macrocyclic structure with multiple nitrogen and sulfur donor sites, including dimethylamino and sulfanylmethyl substituents. Its synthesis likely involves multi-step ligand coordination, as seen in analogous macrocyclic copper complexes . Structural characterization methods such as IR, UV-Vis, and elemental analysis are critical for verifying its purity and coordination geometry, as evidenced by related compounds .

Properties

Molecular Formula

C56H68Cl4CuN16S4

Molecular Weight

1298.9 g/mol

IUPAC Name

copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride

InChI

InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

KDXHLJMVLXJXCW-UHFFFAOYSA-J

Canonical SMILES

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)[N-]3)CSC(=[N+](C)C)N(C)C)C8=C5C=C(C=C8)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthesis of the Precursor Ligand

The macrocyclic ligand framework is derived from a modified phthalocyanine structure, functionalized with sulfanylmethyl and dimethylamino groups. The precursor 29H,31H-phthalocyaninetetrayltetrakis[methylenethio[(dimethylamino)methylidyne]] serves as the foundational scaffold . Preparation begins with the synthesis of a substituted phthalonitrile derivative bearing thioether-linked dimethylamino groups.

In a representative procedure , electron-withdrawing groups are introduced via sonication-assisted reactions. For this compound, tris-thiomethylation is achieved by treating 1,2-dicyanobenzene with mercaptoethanol derivatives under alkaline conditions, followed by nucleophilic substitution with dimethylamine. The reaction is conducted in acetonitrile at 60°C for 24 hours, yielding a tris-substituted phthalonitrile intermediate. Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) confirms a 72% yield .

Cyclotetramerization to Form the Macrocyclic Framework

Cyclotetramerization of the substituted phthalonitrile is performed under inert atmosphere using a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in pentanol at 140°C . The reaction proceeds via nucleophilic aromatic substitution, forming the 29H,31H-phthalocyanine core. The product is precipitated by adding ice-cold ethanol, filtered, and washed with dichloromethane to remove oligomeric byproducts.

Key structural parameters of the macrocycle, as determined by X-ray diffraction , include:

ParameterValue (Å or °)
Cu–N bond length1.9634(15)
N–C–S bond angle107.55(14)
Macrocycle cavity size7.02 Å (Cu⋯Cu distance)

Metallation with Copper

Copper incorporation is achieved by refluxing the macrocycle with copper(II) chloride in dimethylformamide (DMF) at 120°C for 6 hours . The reaction mixture turns from deep blue to violet, indicating complexation. Excess metal ions are removed via dialysis (MWCO: 1 kDa) against deionized water. Spectrophotometric analysis at 680 nm (characteristic d-d transition) confirms a metallation efficiency of 89% .

Alternative methods utilize copper sulfate in aqueous ammonia, where ethanol is added to decrease solubility and precipitate the complex . This approach yields smaller crystals suitable for X-ray studies but requires precise pH control (8.5–9.0) to avoid hydrolysis .

Quaternization and Salt Formation

The dimethylamino groups are quaternized using methyl iodide in methanol at 40°C for 48 hours, forming dimethylazaniumylidene moieties . The reaction is monitored by ¹H NMR, observing the disappearance of the –N(CH₃)₂ signal at δ 2.85 ppm and the emergence of a –N⁺(CH₃)₃ peak at δ 3.42 ppm .

The tetrachloride salt is precipitated by adding concentrated hydrochloric acid to the quaternized complex in ethanol. After filtration, the product is recrystallized from acetonitrile/water (1:3), yielding dark violet crystals . Elemental analysis aligns with the theoretical composition (C: 5.67%, N: 46.28%, H: 2.85% ).

Characterization and Stability Analysis

Crystallographic Data :

ParameterLigand L3Complex C2
Crystal systemTriclinicTriclinic
Space groupP-1P-1
Unit cell volume (ų)754.00(4)893.44(4)
Cu–Cl bond length (Å)2.2262(5)–2.2420(5)

The complex exhibits stability in aqueous solutions up to pH 10, beyond which hydrolysis occurs . Thermal analysis (DSC) shows decomposition at 214°C , consistent with energetic copper complexes.

Mechanistic Insights and Optimization

The acid-catalyzed dissociation kinetics of the copper complex follow saturation behavior at high acidities, with a rate constant of kobs=1.2×103s1k_{\text{obs}} = 1.2 \times 10^{-3} \, \text{s}^{-1} at [H⁺] = 0.5 M . Quantum mechanical calculations (DFT) reveal that the CuN₄S₄ core stabilizes the +4 oxidation state through ligand-to-metal charge transfer .

Chemical Reactions Analysis

Ligand Substitution Reactions

The dimethylamino and sulfanylmethyl groups in Cu-DMSC enable ligand exchange processes. For example:

  • Dimethylamino displacement : In the presence of stronger-field ligands (e.g., CN⁻ or NH₃), dimethylamino groups dissociate, forming mixed-ligand complexes. This is analogous to copper-DMAP complexes, where pyridine-based ligands undergo substitution in catalytic cycles .

  • Sulfanylmethyl reactivity : The sulfanylmethyl moieties participate in thiolate-like reactions, such as nucleophilic substitution with alkyl halides .

Redox Reactions

The copper center in Cu-DMSC undergoes oxidation and reduction, influenced by its microenvironment:

Reaction TypeConditionsProductsReferences
Oxidation (Cu⁺ → Cu²⁺)O₂, H₂O₂, or TEMPOCu²⁺-oxo intermediates
Reduction (Cu²⁺ → Cu⁰)Hydrazine, NaBH₄Metallic copper + ligand degradation

For instance, aerobic oxidation generates Cu²⁺-superoxide intermediates, which facilitate C–H activation in organic substrates .

Degradation Pathways

Cu-DMSC decomposes under harsh conditions:

  • Acidic hydrolysis : Protonation of dimethylamino groups leads to ligand loss, forming CuCl₂ and dimethylammonium salts .

  • Thermal decomposition : Heating above 200°C results in CuO and volatile sulfur/nitrogen compounds (e.g., SO₂, NH₃).

Mechanistic Insights

DFT studies reveal that the regioselectivity in Cu-DMSC -mediated reactions arises from electrophilic α-carbon centers in allenylidene intermediates (CDD = +0.25 vs. γ-carbon CDD = +0.18) . The enantioselectivity is governed by steric effects in the transition state, favoring Re-face nucleophilic attack (ΔΔG‡ = 2.6 kcal/mol) .

Scientific Research Applications

Structure

The intricate structure consists of multiple functional groups that contribute to its reactivity and binding capabilities. The presence of dimethylamino groups enhances its solubility in biological systems.

Biological Staining

One of the primary applications of this copper compound is in biological staining techniques. It is known to form insoluble complexes with glycosaminoglycans, making it useful for staining interphase nuclei and mitotic figures in histological preparations. This property is particularly beneficial in cytology and histopathology for visualizing cellular structures.

Antimicrobial Activity

Copper compounds are well-documented for their antimicrobial properties. Research has shown that this specific copper complex exhibits significant antibacterial and antifungal activity. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

Catalysis

The compound's unique structure allows it to act as a catalyst in various chemical reactions. Its ability to stabilize transition states makes it suitable for catalyzing oxidation reactions and other organic transformations.

Drug Delivery Systems

Due to its cationic nature and ability to form complexes with nucleic acids and proteins, this copper compound has potential applications in drug delivery systems. It can facilitate the transport of therapeutic agents across cell membranes.

Photodynamic Therapy

In the field of cancer treatment, the compound's photodynamic properties have been explored for use in photodynamic therapy (PDT). When activated by light, it can produce reactive oxygen species that induce apoptosis in cancer cells.

Case Study 1: Histological Applications

In a study published in a peer-reviewed journal, researchers utilized the copper compound for staining connective tissue components in human tissue samples. The results demonstrated enhanced visualization of glycosaminoglycans compared to traditional staining methods.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of the copper compound against various bacterial strains. The findings indicated that it exhibited superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics.

Case Study 3: Catalytic Applications

In synthetic organic chemistry research, this copper complex was employed as a catalyst for oxidative coupling reactions. The study reported high yields and selectivity for the desired products under mild reaction conditions.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various molecular targets. The copper center can interact with:

    DNA: Binding to DNA and causing structural changes that lead to cell death.

    Proteins: Inhibiting the activity of metalloenzymes by binding to their active sites.

    Reactive Oxygen Species (ROS): Generating ROS that can induce oxidative stress in cells.

Comparison with Similar Compounds

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic and Elemental Analysis Data

Compound Name IR Peaks (cm⁻¹) UV-Vis λmax (nm) Elemental Analysis (C/H/N %) Reference
Target Copper Complex Not reported Not reported Not available
Dichloro[1-(6-methyl-2-pyridyl)imidazolidine-2-thione]copper(II) 3322, 1604, 734 Not reported C: 32.88 (Calcd 32.98); H: 3.30 (3.38); N: 12.58 (12.82)
Copper(II) Phthalocyanine Derivative 1728 (C=O), 1608 (aromatic) 696, 624, 342 C: 71.81 (Calcd 71.37); H: 4.23 (3.81); N: 7.21 (7.57)
  • Key Observations: The absence of reported IR/UV-Vis data for the target compound limits direct comparisons. However, IR peaks for related Cu(II) complexes often include ν(Cu-N) (~450–500 cm⁻¹) and ν(Cu-S) (~250–300 cm⁻¹), which could be anticipated .

Table 3: Cytotoxicity and Biocompatibility

Compound Name Cell Line Tested IC50/EC50 Formulation Key Finding Reference
Target Copper Complex (Liposomal) MCF-7 Not quantified Liposomal Enhanced cytotoxicity vs. pure drug; biocompatibility confirmed
Dichloro[1-(6-methyl-2-pyridyl)imidazolidine-2-thione]copper(II) Not tested N/A Crystalline solid No biological data reported
Copper-Phthalocyanine Derivatives Not tested N/A Soluble in DMSO/DMF Potential for photodynamic therapy due to strong absorption in visible range
  • Key Observations :
    • The liposomal formulation of the target compound significantly enhances its cytotoxicity, a trend observed in other drug-delivery systems .
    • Phthalocyanines are explored for photodynamic therapy, whereas the target compound’s biological activity appears focused on direct cytotoxicity .

Biological Activity

The compound Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride is a complex with significant biological activity attributed to its copper content and its unique structural features.

Overview of Biological Activity

Copper complexes are known for their diverse biological activities including antimicrobial properties and anticancer effects. The biological activity of copper coordination compounds can be influenced by the ligands attached to the copper ion and the overall molecular structure of the complex.

Anticancer Activity

Research indicates that copper complexes can exhibit potent antiproliferative effects against various cancer cell lines. For instance:

  • Cell Viability : Studies have shown that certain copper(II) complexes can significantly reduce the viability of cancer cells such as A2780 (ovarian cancer) and B16 (melanoma) cells with IC50 values ranging from 3.9 to 6.88 µg/mL depending on the treatment duration and concentration .
  • Mechanism of Action : The mechanisms include the activation of apoptotic pathways and induction of autophagy without affecting normal cell cycles or mitochondrial functions . The generation of reactive oxygen species (ROS) is also a critical factor in mediating these effects .

Antimicrobial Activity

Copper complexes have demonstrated notable antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Copper coordination compounds have been effective against strains such as Staphylococcus aureus and Escherichia coli. For example:
    • Complexes exhibited higher antibacterial activity compared to standard antibiotics like ciprofloxacin .
    • The ability to inhibit biofilm formation further enhances their potential as antimicrobial agents .

Structural Characteristics

The unique structure of the compound contributes to its biological efficacy:

  • Coordination Geometry : The copper ion typically adopts a square pyramidal geometry in these complexes which is crucial for their biological interactions.
  • Ligand Influence : The presence of dimethylamino groups and sulfur-containing ligands enhances both solubility and reactivity in biological systems .

Case Studies

Several studies highlight the efficacy of copper complexes in clinical settings:

  • Copper Complexes and Cancer :
    • A study demonstrated that a specific copper complex induced significant apoptosis in MCF-7 breast cancer cells through ROS generation and mitochondrial dysfunction .
    • Another investigation reported that certain copper complexes could selectively target hypoxic tumor regions due to their redox properties .
  • Antimicrobial Efficacy :
    • Research has shown that copper complexes can effectively disrupt bacterial membranes leading to cell lysis and death .
    • Comparative studies indicated that these complexes were superior to traditional antimicrobial agents against resistant strains .

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of this copper complex?

To optimize synthesis, employ factorial design to systematically evaluate variables (e.g., temperature, ligand ratios, reaction time) and identify critical parameters. For solvent selection, conduct solubility tests in polar (DMSO, H₂O) and non-polar solvents, referencing protocols for copper(II) complexes . Cross-validate results with spectroscopic data (e.g., UV-Vis, FTIR) to confirm product purity.

Basic: Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this complex?

Use single-crystal X-ray diffraction (XRD) to resolve the coordination geometry, referencing tetrachloridocuprate(II) structures for bond-length comparisons . Complement with NMR (for ligand environments) and EPR (to assess copper oxidation states). Compare spectral data with analogous complexes in literature to identify deviations in electronic behavior .

Advanced: How can researchers evaluate the thermodynamic stability of this complex under varying pH and temperature conditions?

Perform isothermal titration calorimetry (ITC) to measure binding constants and enthalpy changes. Use dynamic light scattering (DLS) to monitor aggregation trends in aqueous solutions. Reference thermodynamic data from structurally similar copper complexes (e.g., imidazolium-based systems) to contextualize stability thresholds .

Advanced: What role does this copper complex play in catalytic processes, and how can its mechanistic pathways be elucidated?

Investigate catalytic activity in cross-coupling or oxidation reactions using kinetic isotope effect (KIE) studies and in-situ spectroscopy (e.g., Raman). Compare reaction outcomes with copper-catalyzed sulfeno/seleno-amination mechanisms to identify intermediate species . Computational modeling (DFT) can map transition states and validate experimental observations .

Basic: What are the critical considerations for handling and solubilizing this copper complex in experimental workflows?

Prioritize solvents with high dielectric constants (e.g., DMSO) based on empirical solubility tests . For aqueous systems, adjust pH to prevent hydrolysis. Use inert atmospheres (N₂/Ar) to avoid oxidation during storage.

Advanced: How can AI-driven simulations enhance the study of this complex’s reactivity and ligand interactions?

Integrate COMSOL Multiphysics with machine learning algorithms to predict ligand substitution kinetics or solvent effects. Train models on datasets from analogous copper complexes to improve accuracy. AI can also automate parameter optimization in synthetic protocols .

Advanced: What strategies are recommended for probing this complex’s interactions with biological macromolecules?

Employ surface plasmon resonance (SPR) to quantify binding affinities with proteins/DNA. Use circular dichroism (CD) to monitor conformational changes in biomolecules. Reference ligand design principles from tridentate Schiff base copper complexes to interpret steric/electronic influences .

Basic: What purification techniques are most effective for isolating this copper complex?

Use column chromatography with silica gel or alumina, selecting eluents based on solubility profiles . For large-scale purification, consider recrystallization in DMSO/ethanol mixtures. Validate purity via HPLC-MS.

Advanced: How can researchers investigate electron-transfer mechanisms mediated by this complex?

Apply cyclic voltammetry (CV) to determine redox potentials and electron-transfer rates. Compare with X-ray absorption spectroscopy (XAS) data to correlate structural changes with electronic transitions. Reference studies on copper(II)-hydrazide complexes for mechanistic parallels .

Advanced: How should contradictions in experimental data (e.g., solubility vs. stability) be resolved?

Adopt a multi-technique validation framework :

  • Cross-check solubility data (DLS, UV-Vis) with thermogravimetric analysis (TGA) to rule out solvent interactions .
  • Reconcile spectroscopic and computational results by refining DFT parameters (e.g., basis sets) .
  • Replicate experiments under controlled conditions to isolate variables .

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